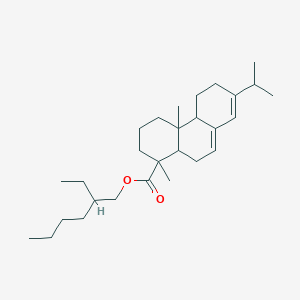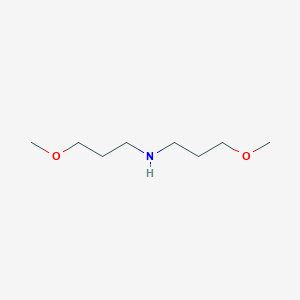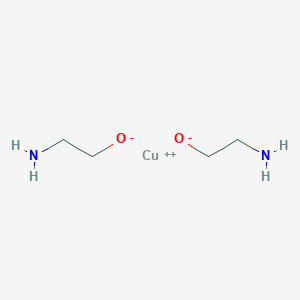
Copper ethanolamine complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper ethanolamine complex, also known as CuEA, is a coordination complex of copper and ethanolamine. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of copper ethanolamine complex varies depending on its application. In biochemistry, it can act as a model system to study the redox properties of copper-containing enzymes. In pharmacology, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. In materials science, it can act as a reducing agent to synthesize copper nanoparticles.
Efectos Bioquímicos Y Fisiológicos
Copper ethanolamine complex has been shown to have various biochemical and physiological effects. In biochemistry, it can bind to proteins and enzymes to modulate their activity. In pharmacology, it can induce apoptosis in cancer cells and inhibit tumor growth. In materials science, it can act as a reducing agent to synthesize copper nanoparticles with specific properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Copper ethanolamine complex has several advantages and limitations for lab experiments. Its advantages include its ease of synthesis and purification, its stability in aqueous solutions, and its potential applications in various fields. Its limitations include its toxicity at high concentrations, its sensitivity to light and air, and its potential interference with other biological molecules.
Direcciones Futuras
The future directions of copper ethanolamine complex research include its potential applications in biomedicine, materials science, and environmental science. In biomedicine, it can be further investigated for its potential as an anticancer agent and its ability to modulate protein and enzyme activity. In materials science, it can be used as a precursor to synthesize copper nanoparticles with specific properties for various applications. In environmental science, it can be studied for its potential to remove heavy metals from contaminated water sources.
Conclusion:
In conclusion, copper ethanolamine complex is a coordination complex of copper and ethanolamine with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of copper ethanolamine complex in various fields and to develop new applications for this complex.
Métodos De Síntesis
Copper ethanolamine complex can be synthesized by reacting copper sulfate and ethanolamine in an aqueous solution. The reaction forms a blue-green complex which can be purified by recrystallization. The purity and yield of the complex can be improved by controlling the reaction conditions such as temperature, pH, and concentration.
Aplicaciones Científicas De Investigación
Copper ethanolamine complex has been extensively studied and applied in various scientific fields. In biochemistry, it has been used as a model system to study the mechanism of copper-containing enzymes such as cytochrome c oxidase. In pharmacology, it has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, it has been used as a precursor to synthesize copper nanoparticles with controlled size and morphology.
Propiedades
Número CAS |
14215-52-2 |
|---|---|
Nombre del producto |
Copper ethanolamine complex |
Fórmula molecular |
C4H12CuN2O2 |
Peso molecular |
183.7 g/mol |
Nombre IUPAC |
copper;2-aminoethanolate |
InChI |
InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |
Clave InChI |
OKKLVOIECHEOFM-UHFFFAOYSA-N |
SMILES |
C(C[O-])N.C(C[O-])N.[Cu+2] |
SMILES canónico |
C(C[O-])N.C(C[O-])N.[Cu+2] |
Otros números CAS |
14215-52-2 |
Sinónimos |
Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



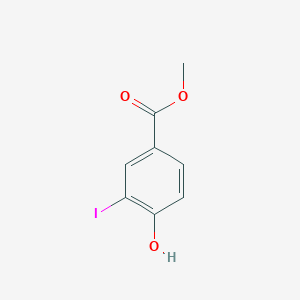
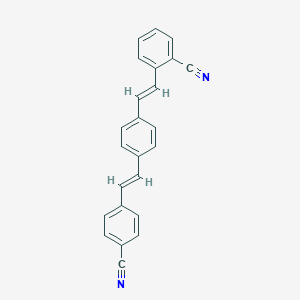
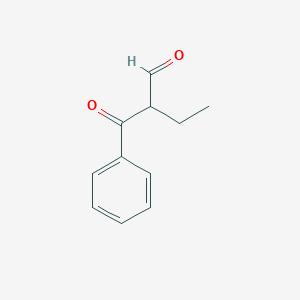
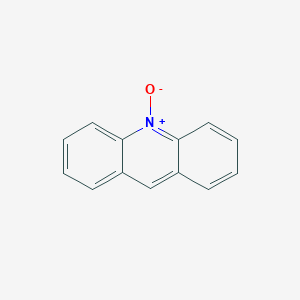
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

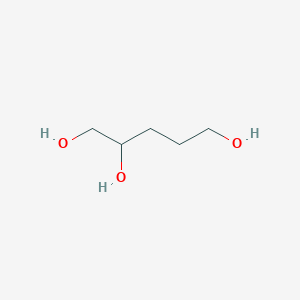
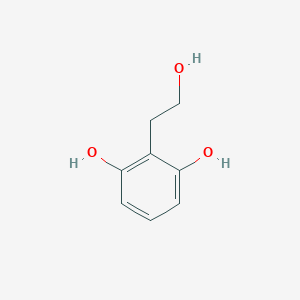

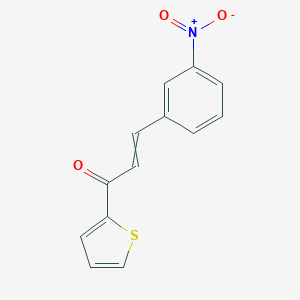
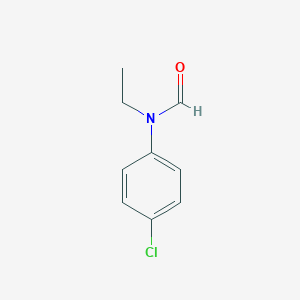
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
